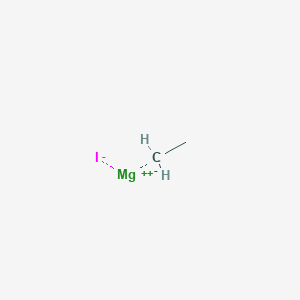
Ethylmagnesium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmagnesium iodide (C₂H₅MgI) is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. It is typically prepared by reacting ethyl iodide with magnesium in anhydrous ether or tetrahydrofuran (THF) . This organomagnesium compound exhibits nucleophilic behavior, enabling alkylation, addition to carbonyl groups, and formation of complex organometallic intermediates. Key applications include:
- Synthesis of substituted indoles: this compound facilitates direct alkylation of 4,7-dimethoxyindole to yield 2,3-diethyl-4,7-dimethoxyindole as the primary product .
- Preparation of benzimidazolones: It participates in Grignard reactions to synthesize alkylating agents for HIV-1 non-nucleoside reverse transcriptase inhibitors .
- Reduction and cyclopropanation: this compound is employed in visible-light-promoted epoxide reduction, albeit with lower yields compared to mthis compound due to side reactions like Kulinkovich cyclopropanation .
Chemical Reactions Analysis
Grignard Addition to Carbonyl Compounds
Ethylmagnesium iodide reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols via nucleophilic addition. The reaction proceeds through two steps:
-
Formation of intermediate alkoxide
-
Acid hydrolysis to yield alcohol
Example : Reaction with acetaldehyde yields 2-butanol after acid hydrolysis .
Protonation Reactions
This compound reacts with water or acids to form hydrocarbons:
| Reactant | Product | Reaction Type |
|---|---|---|
| H₂O | C₂H₆ + Mg(OH)₂ | Protonation |
| Propylamine (CH₃CH₂CH₂NH₂) | Ethane (C₂H₆) | Protonation |
Carboxylation
Reaction with carbon dioxide (CO₂) yields carboxylic acids:
| Reagent | Product | Reaction Type |
|---|---|---|
| CO₂ | CH₃COOH | Carboxylation |
Sulfonation and Dithionation
-
With sulfur dioxide (SO₂) : Forms methanesulphinic acid (CH₃SO₂H) .
-
With carbon disulfide (CS₂) : Produces ethanedithionic acid (CH₂(CS₂)₂H) .
| Reagent | Product | Reaction Type |
|---|---|---|
| SO₂ | CH₃SO₂H | Sulfonation |
| CS₂ | CH₂(CS₂)₂H | Dithionation |
Other Reactions
-
Alkylation of alkyl halides : Introduces ethyl groups via magnesium-halogen exchange .
-
Wurtz coupling : Side reaction forming ethane dimers in the absence of carbonyl substrates .
Mechanistic Insights
The Grignard reaction involves single-electron transfer , initiating with oxidative insertion of Mg into the C-X bond . The Schlenk equilibrium describes the interconversion between organomagnesium species in solution .
Challenges and Side Reactions
-
Steric hindrance : Bulky carbonyls may undergo reduction instead of nucleophilic addition .
-
Enolizable substrates : Carbonyls with acidic α-hydrogens may undergo tautomerization .
Experimental Conditions
Comparison with Similar Compounds
Reactivity and Selectivity
Ethylmagnesium iodide is often compared to other Grignard reagents and organometallic compounds in terms of reaction efficiency and product selectivity.
Key Findings:
- Diethylation Preference: this compound exclusively yields 2,3-diethyl-4,7-dimethoxyindole, while mthis compound generates a mixture of mono- and dimethylated products .
- Solvent Sensitivity : Unlike dichloromethane, chloroform reacts with this compound to produce dihalocarbenes, limiting its utility in halogenated solvents .
Functional Group Compatibility
This compound demonstrates distinct behavior in the presence of specific functional groups compared to other reagents:
Key Findings:
- Cuprate Formation : this compound requires copper(I) iodide and HMPA to generate reactive cuprates for conjugate additions, a step unnecessary for methyl-based reagents .
- Steric Limitations : Ethyl groups introduce steric hindrance, reducing efficacy in reactions requiring precise spatial alignment (e.g., tubulin inhibition studies) .
Properties
Molecular Formula |
C2H5IMg |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
magnesium;ethane;iodide |
InChI |
InChI=1S/C2H5.HI.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
STAZWYIIWZTYKT-UHFFFAOYSA-M |
SMILES |
C[CH2-].[Mg+2].[I-] |
Canonical SMILES |
C[CH2-].[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















